molecular formula C7H5NO B152051 4-Hydroxybenzonitrile CAS No. 767-00-0

4-Hydroxybenzonitrile

Cat. No.: B152051
CAS No.: 767-00-0
M. Wt: 119.12 g/mol
InChI Key: CVNOWLNNPYYEOH-UHFFFAOYSA-N
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Description

4-Cyanophenol, also known as 4-Hydroxybenzonitrile, is an organic compound with the molecular formula C7H5NO. It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring. This compound appears as white crystalline powder or chips and has a melting point of 110-113°C .

Preparation Methods

4-Cyanophenol can be synthesized through various methods:

Chemical Reactions Analysis

4-Cyanophenol undergoes various types of chemical reactions:

Scientific Research Applications

Comparison with Similar Compounds

4-Cyanophenol can be compared with other similar compounds:

4-Cyanophenol stands out due to its unique combination of a hydroxyl and nitrile group, making it a versatile intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

4-hydroxybenzonitrile
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InChI

InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CVNOWLNNPYYEOH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5NO
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DSSTOX Substance ID

DTXSID9052509
Record name 4-Hydroxybenzonitrile
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Molecular Weight

119.12 g/mol
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Physical Description

Mostly soluble in water (8.98 g/L at 25 deg C); [ChemIDplus] White crystalline chips; [MSDSonline]
Record name 4-Cyanophenol
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Vapor Pressure

0.00665 [mmHg]
Record name 4-Cyanophenol
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CAS No.

767-00-0
Record name 4-Cyanophenol
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Record name 4-CYANOPHENOL
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Synthesis routes and methods I

Procedure details

A stirred reaction vessel charged with 4-cyanophenol (11.9 g, 0.1 mol) and 96% formic acid (200 cm3) was purged with nitrogen and cooled to 10° C. Fluorine (0.2 mol), diluted with nitrogen to 10%, was passed through the cooled, stirred solution over a period of about 6 hours. The vessel was purged with nitrogen and allowed to warm to ambient temperature. The reaction mixture was poured into water and extracted with diethyl ether. The extracts were dried and the solvent was removed by distillation to leave a tan solid (12.4 g). Short path distillation of the crude product (3.9 g) at reduced pressure gave an off white solid (3.4 g) which was shown to comprise three main compounds by nmr and GC analysis. The mixture was shown to contain 4-cyano-2-fluorophenol (δF -134.7 ppm[d6 -Me2CO]) and 4-cyano-2,6-difluorophenol (δF -131.0 ppm[d6 -Me2CO]) in yields of 64% and 10%, respectively, with a conversion of 84%. (NB The chemical shifts in this and all other examples were relative to CFCl3.)
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Synthesis routes and methods II

Procedure details

To a 30 ml of flask equipped with distillating apparatus, 30 mg of conc. sulfuric acid, 10 ml of MIBK, 598 mg of p-hydroxybenzaldoxime were introduced and the reaction mixture was heated up to 130° C. Heating under stirring with a magnetic stirrer was continued for 30 minutes, and about 3.5 ml of MIBK thereby was distilled off. Reaction solution was subjected to gaschromatography analysis to find that 392 mg (76% yield) of p-cyanophenol was produced. The conversion was 100%.
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76%

Synthesis routes and methods III

Procedure details

503 Milligrams of p-hydroxybenzaldehyde, 323 mg of hydroxylamine hydrochloride and 10 ml of toluene were introduced to a flask of 50 ml, equipped with a Dean-Stark dehydrating apparatus. The reaction mixture was stirred under reflux for 4 hrs. After the reaction finished, water and MIBK were added to the reaction mixture and mixed, followed by separation into two layers. Aqueous layer was extracted again by MIBK and the extract was combined with toluene layer first separated and subjected to the analysis of the products by gaschromatography [5% PEG 20M, 0.5 m, 190° C. (4 minutes retention)→220° C. (5 minutes retention), 2° C./min]. From the results, it was found that the conversion of p-hydroxybenzaldehyde was 100% and 449 mg (91% yield) of p-cyanophenol and 6.1 mg (1.1% yield) of p-hydroxybenzaldoxime were produced.
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Synthesis routes and methods IV

Procedure details

Following general operating mode A, 4-iodobenzonitrile or 4-bromobenzonitrile (229 mg or 182 mg, 1.0 mmol) were reacted at respectively 110° C. or 130° C. with cesium hydroxide to afford the expected product in the form of a white solid at respective yields of 91% and 94% (eluent: ethyl acetate/heptane 20:80).
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Synthesis routes and methods V

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with a thorough mixture of 195 g of alumina and 195 g of a supported catalyst composed of 3.94% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on the same silica carrier as in Example 1. Ethyl p-hydroxybenzoate, ammonia and steam were introduced into the reaction tube at a rate of 75 g/hr, 268.8 g/hr and 40.7 g/hr, respectively, and reacted in the vapor phase at 395° C. The mole ratio of ammonia, steam and ethyl p-hydroxybenzoate was 35:5:1 in the gaseous mixture, and the contact time was 5 seconds. When the reaction was carried out for 308 hours, 15.75 kg of p-hydroxybenzonitrile was obtained from 23.1 kg of ethyl p-hydroxybenzoate. The yield was 95.1% by weight. Gas-chromatographic analysis showed that only 2.5% by weight of phenol was formed as a by-product. The amount of p-hydroxybenzonitrile obtained per part by weight of the supported catalyst was more than 40.3 parts by weight.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzonitrile
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Customer
Q & A

ANone: The molecular formula of 4-Hydroxybenzonitrile is C7H5NO, and its molecular weight is 119.12 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, mass spectrometry data was used to tentatively identify 3-bromo-4-hydroxybenzonitrile, a phototransformation product of 3,5-dibromo-4-hydroxybenzonitrile. [] 1H NMR and IR spectroscopy were employed to confirm the structure of this compound synthesized from 4-hydroxybenzaldehyde. []

A: Studies on 3,5-dihalo-4-hydroxybenzonitriles revealed that the type of halogen substituent significantly influences their uncoupling activity on mitochondria. The order of potency was found to be I > Br > Cl. []

A: Yes, the position of the hydroxyl group plays a crucial role in the photochemical reactivity of dibromohydroxybenzonitriles. 3,5-Dibromo-2-hydroxybenzonitrile undergoes rapid photodegradation in daylight, yielding 3-bromo-2,5-dihydroxybenzonitrile. Conversely, its isomer, 3,5-dibromo-4-hydroxybenzonitrile, exhibits significantly higher photostability. This difference is attributed to the distinct electronic absorption properties arising from the different substitution patterns. []

A: Yes, this compound methacrylate has been successfully polymerized, yielding polymethacrylates with exceptionally high glass transition temperatures (Tg) of 150 °C. [] This characteristic makes them suitable for applications requiring high thermal stability.

A: Research suggests that this compound derivatives can act as ligands in organometallic complexes. For example, a molybdenum(II) complex incorporating 4-cyanophenolate ligands has been synthesized and structurally characterized. [] Such complexes could potentially be explored for their catalytic properties.

A: this compound can be degraded by microorganisms in the environment. One pathway involves the enzymes nitrilase, nitrile hydratase, and amidase, ultimately converting it into 4-hydroxybenzamide. [] This amide can persist in the environment, potentially posing a risk to groundwater.

A: Yes, several bacterial species have been identified that can degrade this compound. These include Desulfitobacterium chlororespirans [] and Agrobacterium radiobacter. [] These bacteria utilize this compound as an electron acceptor during their metabolism.

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